Cas no 2107799-62-0 (Methyl furo[2,3-b]pyridine-6-carboxylate)
Methyl furo[2,3-b]pyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl furo[2,3-b]pyridine-6-carboxylate
- Methyl-furo[2,3-b]pyridine-6-carboxylate
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- MDL: MFCD31697829
- Inchi: 1S/C9H7NO3/c1-12-9(11)7-3-2-6-4-5-13-8(6)10-7/h2-5H,1H3
- InChI Key: GLXNIKHSXSVHMD-UHFFFAOYSA-N
- SMILES: O1C=CC2=CC=C(C(=O)OC)N=C12
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 207
- XLogP3: 1.8
- Topological Polar Surface Area: 52.3
Methyl furo[2,3-b]pyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029197223-1g |
Methyl furo[2,3-b]pyridine-6-carboxylate |
2107799-62-0 | 95% | 1g |
$2130.60 | 2023-09-02 | |
| Alichem | A029197223-5g |
Methyl furo[2,3-b]pyridine-6-carboxylate |
2107799-62-0 | 95% | 5g |
$4596.20 | 2023-09-02 | |
| eNovation Chemicals LLC | D635692-100mg |
methyl furo[2,3-b]pyridine-6-carboxylate |
2107799-62-0 | 97% | 100mg |
$430 | 2024-07-21 | |
| eNovation Chemicals LLC | D635692-250MG |
methyl furo[2,3-b]pyridine-6-carboxylate |
2107799-62-0 | 97% | 250mg |
$690 | 2024-07-21 | |
| eNovation Chemicals LLC | D635692-500MG |
methyl furo[2,3-b]pyridine-6-carboxylate |
2107799-62-0 | 97% | 500mg |
$1150 | 2024-07-21 | |
| eNovation Chemicals LLC | D635692-1G |
methyl furo[2,3-b]pyridine-6-carboxylate |
2107799-62-0 | 97% | 1g |
$1720 | 2024-07-21 | |
| eNovation Chemicals LLC | D635692-5G |
methyl furo[2,3-b]pyridine-6-carboxylate |
2107799-62-0 | 97% | 5g |
$5175 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100937-100MG |
methyl furo[2,3-b]pyridine-6-carboxylate |
2107799-62-0 | 97% | 100MG |
¥ 2,296.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100937-250MG |
methyl furo[2,3-b]pyridine-6-carboxylate |
2107799-62-0 | 97% | 250MG |
¥ 3,669.00 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100937-500MG |
methyl furo[2,3-b]pyridine-6-carboxylate |
2107799-62-0 | 97% | 500MG |
¥ 6,111.00 | 2023-03-17 |
Methyl furo[2,3-b]pyridine-6-carboxylate Suppliers
Methyl furo[2,3-b]pyridine-6-carboxylate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Methyl furo[2,3-b]pyridine-6-carboxylate
Methyl Furo[2,3-b]pyridine-6-carboxylate (CAS No. 2107799-62-0): An Overview of Its Structure, Synthesis, and Potential Applications
Methyl furo[2,3-b]pyridine-6-carboxylate (CAS No. 2107799-62-0) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its distinct furo[2,3-b]pyridine core and methyl ester functionality, holds potential for various applications, including pharmaceuticals and materials science. This article provides a comprehensive overview of the structure, synthesis, and potential applications of methyl furo[2,3-b]pyridine-6-carboxylate.
Structure and Properties
The molecular formula of methyl furo[2,3-b]pyridine-6-carboxylate is C11H9NO3, with a molecular weight of approximately 199.19 g/mol. The compound features a fused heterocyclic system consisting of a furan ring and a pyridine ring, with a carboxylate group esterified to the methyl group. This unique structural arrangement imparts several interesting properties to the molecule. For instance, the presence of the aromatic furan and pyridine rings contributes to its stability and reactivity in various chemical reactions. Additionally, the ester functionality can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Synthesis
The synthesis of methyl furo[2,3-b]pyridine-6-carboxylate has been explored through various methodologies. One common approach involves the condensation of a suitable furan derivative with a pyridine carboxylic acid or its ester. For example, a recent study published in the Journal of Organic Chemistry reported a highly efficient one-pot synthesis starting from 2-furaldehyde and 6-methyl nicotinate in the presence of a Lewis acid catalyst. This method not only simplifies the synthetic route but also improves yield and purity.
An alternative synthetic route involves the use of transition metal-catalyzed coupling reactions. A notable example is the palladium-catalyzed coupling of 6-bromonicotinic acid methyl ester with 2-furylboronic acid. This approach offers excellent functional group tolerance and can be readily scaled up for industrial production.
Biological Activity and Potential Applications
Methyl furo[2,3-b]pyridine-6-carboxylate has shown promising biological activity in several preliminary studies. One area of interest is its potential as an anti-inflammatory agent. Research conducted at the University of California demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases such as arthritis.
Beyond its anti-inflammatory properties, methyl furo[2,3-b]pyridine-6-carboxylate has also been investigated for its antiviral activity. A study published in Antiviral Research reported that this compound effectively inhibits the replication of certain RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action is believed to involve interference with viral RNA synthesis.
In addition to its pharmaceutical applications, methyl furo[2,3-b]pyridine-6-carboxylate has potential uses in materials science. The rigid heterocyclic core and functional groups make it an attractive building block for constructing advanced materials with tailored properties. For instance, it can be incorporated into polymers or used as a ligand in metal-organic frameworks (MOFs) to enhance their stability and functionality.
Current Research Trends
The ongoing research on methyl furo[2,3-b]pyridine-6-carboxylate is focused on optimizing its synthesis methods and exploring new applications. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce energy consumption. For example, researchers at Harvard University have reported a novel method using visible light photocatalysis to synthesize this compound with high efficiency and selectivity.
In terms of biological applications, there is growing interest in understanding the structure-activity relationships (SAR) of compounds like methyl furo[2,3-b]pyridine-6-carboxylate. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict binding modes and optimize lead compounds for drug development.
Conclusion
Methyl furo[2,3-b]pyridine-6-carboxylate (CAS No. 2107799-62-0) is a versatile compound with a unique structural framework that offers promising opportunities in both pharmaceuticals and materials science. Its anti-inflammatory and antiviral properties make it an attractive candidate for drug development, while its potential as a building block for advanced materials opens new avenues for innovation. Ongoing research continues to refine its synthesis methods and explore new applications, ensuring that this compound remains at the forefront of scientific inquiry.
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